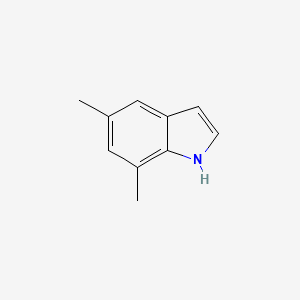

5,7-Dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNMQQXLMOZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343385 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54020-53-0 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,7 Dimethyl 1h Indole and Its Derivatives

Regioselective Synthesis of the 5,7-Dimethyl-1H-indole Core

The primary challenge in the synthesis of polysubstituted indoles is controlling the position of the substituents on the carbocyclic ring. For this compound, regioselectivity is typically dictated by the choice of a symmetrically substituted starting material. The use of precursors derived from 3,5-dimethylaniline ensures that the resulting indole (B1671886) product will possess the desired 5,7-dimethyl substitution pattern, as the symmetry of the aniline derivative precludes the formation of other constitutional isomers.

Many modern indole syntheses rely on C-H activation and functionalization, which offer novel pathways to functionalized indoles. thieme-connect.com However, for establishing the core 5,7-dimethyl pattern, classical methods that build the heterocyclic ring onto a pre-substituted benzene (B151609) ring remain the most direct and regiochemically unambiguous approach. For instance, strategies commencing with 3,5-dimethylaniline or its derivatives, such as 2-iodo-3,5-dimethylaniline or 2,4-dimethyl-6-nitrotoluene, inherently install the methyl groups at the correct positions from the outset. This "substrate-control" approach is a fundamental principle in the regioselective synthesis of the this compound core.

Established Indole Synthesis Strategies Applied to this compound Derivatives

Several classical and contemporary named reactions in organic chemistry are instrumental in the construction of the indole nucleus. Their application to the synthesis of this compound and its derivatives involves adapting these general methods to specific, appropriately substituted precursors.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgnih.gov

For the synthesis of this compound derivatives, the key starting material is (3,5-dimethylphenyl)hydrazine. This precursor is condensed with an appropriate aldehyde or ketone under acidic conditions. The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A critical ub.eduub.edu-sigmatropic rearrangement then occurs, followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.orgnih.gov

The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov Optimization of reaction conditions, including temperature and the choice of solvent, is often necessary to maximize yields and minimize side reactions. organic-chemistry.org When an unsymmetrical ketone is used, two regioisomeric indoles can potentially form, although the inherent symmetry of the (3,5-dimethylphenyl)hydrazine precursor ensures that the methyl groups are fixed at the 5- and 7-positions. thermofisher.com

| Feature | Description |

| Starting Materials | (3,5-dimethylphenyl)hydrazine, Aldehyde or Ketone |

| Key Reagents | Brønsted or Lewis Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) |

| Key Intermediate | (3,5-dimethylphenyl)hydrazone |

| Core Mechanism | ub.eduub.edu-Sigmatropic Rearrangement |

| Product Type | Substituted 5,7-dimethyl-1H-indoles |

The Reissert indole synthesis provides a pathway to indoles starting from an ortho-nitrotoluene derivative. chemeurope.comwikipedia.org This two-step method first involves a condensation reaction with diethyl oxalate, followed by a reductive cyclization. wikipedia.orgresearchgate.net

To synthesize a this compound derivative using this approach, the required starting material is 2,4-dimethyl-6-nitrotoluene. The first step is the base-catalyzed condensation of this substrate with diethyl oxalate. Potassium ethoxide is often a more effective base than sodium ethoxide for this transformation. chemeurope.comwikipedia.org This reaction forms ethyl (2,4-dimethyl-6-nitrophenyl)pyruvate.

The second step is the reductive cyclization of the pyruvate intermediate. wikipedia.org Various reducing agents can be employed, such as zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation. researchgate.netresearchgate.net The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization (condensation of the newly formed amine with the adjacent ketone) and dehydration to yield the indole-2-carboxylic acid derivative. This can then be decarboxylated by heating to afford the parent this compound. wikipedia.orgresearchgate.net

| Step | Description |

| Starting Material | 2,4-dimethyl-6-nitrotoluene |

| Step 1: Condensation | Reaction with diethyl oxalate in the presence of a strong base (e.g., KOEt) to form an ethyl phenylpyruvate derivative. |

| Step 2: Reductive Cyclization | Reduction of the nitro group (e.g., with Zn/AcOH) followed by intramolecular cyclization and dehydration. |

| Initial Product | This compound-2-carboxylic acid (or its ester) |

| Final Product (optional) | This compound (after decarboxylation) |

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne. ub.eduwikipedia.org This method is known for its good functional group tolerance and often provides high yields. ub.edu

For the synthesis of this compound derivatives, the key precursor is 2-iodo-3,5-dimethylaniline. This is reacted with an internal alkyne in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a base (e.g., potassium carbonate), and often a chloride salt like lithium chloride (LiCl). wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate, followed by reductive elimination, yields the 2,3-disubstituted this compound and regenerates the Pd(0) catalyst. wikipedia.org The regioselectivity of the final product is typically controlled by the steric bulk of the alkyne substituents, with the larger group generally ending up at the C2 position of the indole. nih.gov

| Feature | Description |

| Starting Materials | 2-iodo-3,5-dimethylaniline, Disubstituted Alkyne |

| Catalyst System | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Additive (e.g., LiCl) |

| Key Steps | Oxidative Addition, Alkyne Insertion, Reductive Elimination |

| Product Type | 2,3-disubstituted 5,7-dimethyl-1H-indoles |

The Madelung synthesis is a classic method that involves the high-temperature, base-induced intramolecular cyclization of an N-acyl-ortho-toluidine. wikipedia.org While effective, the traditional conditions are harsh, often requiring strong bases like sodium ethoxide or sodium amide at temperatures between 200–400 °C. wikipedia.org

To prepare this compound, the starting material would be an N-acylated derivative of 2,4-dimethylaniline (B123086) (e.g., N-formyl-2,4-dimethylaniline). The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group ortho to the amide. The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular cyclization. A final dehydration step yields the indole ring. wikipedia.org

Due to the vigorous reaction conditions, the scope of the classical Madelung synthesis can be limited. However, modern variations have been developed that proceed under milder conditions. For example, using strong, non-nucleophilic bases like n-butyllithium (BuLi) can allow the cyclization to occur at or below room temperature, significantly broadening the applicability of this method. nih.gov

| Feature | Description |

| Starting Material | N-acyl-2,4-dimethylaniline |

| Key Reagents | Strong Base (e.g., NaOEt, NaNH₂, BuLi) |

| Conditions | High temperatures (classical) or low temperatures (modified) |

| Mechanism | Intramolecular cyclization of a benzylic carbanion onto an amide carbonyl |

| Product Type | 2-substituted or unsubstituted this compound |

The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgijpcbs.com The indole nucleus is highly activated towards electrophilic substitution, particularly at the C3 position.

The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org When this compound is treated with the Vilsmeier reagent, an electrophilic aromatic substitution occurs at the C3 position to form an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding aldehyde. wikipedia.org

This reaction is a highly reliable and widely used method for producing this compound-3-carbaldehyde, a versatile intermediate that can be further elaborated into a wide range of more complex indole derivatives. rsc.org

| Feature | Description |

| Starting Material | This compound |

| Reagents | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Active Electrophile | Vilsmeier reagent (a chloroiminium ion) |

| Mechanism | Electrophilic Aromatic Substitution |

| Product | This compound-3-carbaldehyde |

Multi-component Reaction Pathways to Access Complex Indole Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecular architectures. For the synthesis of indole derivatives, MCRs provide a powerful tool for rapid library generation and the construction of polyfunctionalized structures.

One innovative approach involves a two-step sequence starting from readily available anilines, glyoxal dimethyl acetal, formic acid, and an isocyanide in an Ugi multi-component reaction (U-4CR). semanticscholar.org This is followed by an acid-induced cyclization to yield multi-substituted indole-2-carboxamide derivatives. semanticscholar.org Applying this to a 3,5-dimethylaniline precursor would theoretically lead to this compound-2-carboxamide derivatives. This method is notable for its mild, metal-free conditions and the use of ethanol as a benign solvent. semanticscholar.org

Another strategy is the three-component condensation of indoles, aldehydes, and various activated carbonyl compounds. acs.org For instance, the reaction of an existing this compound core with an aldehyde and dimethyl malonate can produce polyfunctionalized derivatives. acs.org Similarly, aza-Friedel–Crafts reactions of indoles with aldehydes and thiourea, catalyzed by thiamine/HCl or TiCl₄, yield intermediates that can be further cyclized to form diverse polysubstituted 2-amino-1,3-thiazoles. acs.org

Researchers have also developed MCRs that result in fused heterocyclic systems. A one-pot, three-component reaction of an indole, malononitrile, and a barbituric acid derivative, catalyzed by magnetic nanoparticles (Fe₃O₄-NPs), can produce pyrano[2,3-d]pyrimidines fused with or substituted by an indole moiety. nih.gov

Table 1: Examples of Multi-component Reactions for Indole Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ugi-Azide/Cyclization | Aniline, Glyoxal dimethyl acetal, TMS-azide, Isocyanide | Two steps: 1. Room Temp. 2. Acidic closure (MSA) | 2-Tetrazolo substituted indoles nih.gov |

| Ugi/Cyclization | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Two steps: 1. Room Temp. 2. Acidic closure (MSA, 70°C) | Indole-2-carboxamides semanticscholar.org |

| Aza-Friedel-Crafts | Indole, Aldehyde, Thiourea | Thiamine/HCl or TiCl₄ | Precursors for 2-Amino-1,3-thiazoles acs.org |

| Domino Reaction | 3-Cyanoacetyl-indole, Aromatic aldehyde, Ammonium acetate | InCl₃ / Microwave | 3-(Dihydropyridinyl)-indole derivatives nih.gov |

Emerging Green Chemistry Approaches in Indole Synthesis

Green chemistry principles, focusing on sustainability and environmental impact reduction, are increasingly influencing the design of synthetic routes. For indole synthesis, this translates to the development of methods that utilize less hazardous reagents, alternative energy sources, and environmentally benign solvent systems.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govrsc.org The syntheses of numerous N-heterocycles, including indoles, have been successfully adapted to microwave irradiation. nih.govrsc.org

For example, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can be optimized by exposing the neat mixture of reactants to microwave irradiation, affording functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields. mdpi.com The synthesis of methyl 2,5,7-trimethyl-1H-indole-3-carboxylate, a close derivative of the target compound, highlights the utility of this method. mdpi.com Another green approach is the solvent-free, microwave-assisted Bischler indole synthesis. This involves the solid-state reaction of anilines (such as 3,5-dimethylaniline) and phenacyl bromides, followed by brief microwave irradiation (45-60 seconds), to produce 2-arylindoles in good yields without the need for organic solvents or toxic metal catalysts. organic-chemistry.org

The elimination of transition-metal catalysts is a key goal in green chemistry, as it avoids the costs, toxicity, and contamination issues associated with residual metals. Several metal-free methods for indole synthesis have been developed.

One notable example is a tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines mediated by polyphosphoric acid (PPA). nih.gov This variant of the Fischer indole synthesis bypasses the need for metal catalysts, using PPA to activate the alkyne for nucleophilic attack by the hydrazine. nih.gov Another effective metal-free approach involves the C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to afford a diverse range of substituted indoles. acs.org Furthermore, a two-step reaction involving an Ugi multi-component reaction followed by an acid-induced cyclization proceeds under mild, benign conditions using ethanol as a solvent without any metal catalyst. semanticscholar.org Base-catalyzed condensations, such as using potassium tert-butoxide, also enable the synthesis of 2-aryl indoles from N-benzyl benzaldehydes with dimethyl sulfoxide as a carbon source, completely avoiding metals. organic-chemistry.org

Replacing volatile organic compounds (VOCs) with solvent-free systems or water is a primary tenet of green chemistry. The microwave-assisted Bischler synthesis mentioned previously is an excellent example of a solvent-free method. organic-chemistry.org In this process, a solid-state reaction between anilines and phenacyl bromides in the presence of sodium bicarbonate, followed by microwave irradiation, provides a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org

Reactions in aqueous media are also highly desirable. L-proline has been shown to be an efficient catalyst for the three-component coupling of 2-hydroxybenzaldehyde, dimedone, and indole under mild aqueous micellar conditions. researchgate.net Similarly, ammonium chloride can catalyze three-component reactions for the synthesis of fused 4H-chromene derivatives in an aqueous medium. researchgate.net The synthesis of bis(indolyl)methanes can be achieved through the electrophilic substitution of indole with aldehydes using succinic acid as a catalyst and water as the solvent under microwave irradiation, representing a highly efficient and eco-friendly protocol. researchgate.net

Table 2: Green Chemistry Approaches in Indole Synthesis

| Approach | Method | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted | Bischler Synthesis | Solvent-free, NaHCO₃, Microwave (45-60s) | Rapid, high yields, environmentally friendly organic-chemistry.org |

| Microwave-Assisted | Pd-Catalyzed Heterocyclization | Neat reactants, Microwave | High yields, high regioselectivity mdpi.com |

| Metal-Free | Fischer Indole Synthesis | Polyphosphoric acid (PPA) | Avoids transition metals, good yields nih.gov |

| Metal-Free | C-H Amination | DDQ as oxidant | Operationally simple, avoids metal catalysts acs.org |

| Solvent-Free | Condensation Reaction | Xanthan sulfuric acid catalyst, room temp. | Efficient, catalyst can be characterized researchgate.net |

| Aqueous Medium | Bis(indolyl)methane Synthesis | Succinic acid catalyst, Microwave | Excellent yields, green solvent researchgate.net |

Oxidative Cyclization and Condensation Reactions in Indole Synthesis

Oxidative cyclization and condensation reactions are fundamental strategies for constructing the indole nucleus and its derivatives. These methods often involve the formation of key C-N or C-C bonds to close the pyrrole (B145914) ring.

A novel route to indole derivatives utilizes an oxidation-intramolecular cyclization-elimination sequence starting from N-substituted 2-alkenylanilines. nih.gov The process involves epoxidation of the alkene, followed by an acid-catalyzed intramolecular cyclization and dehydration to furnish the C1-substituted indole derivative. This metal-free C-H amination pathway is an attractive alternative to traditional methods. nih.gov Another approach reports the intramolecular oxidative amino-hydroxylation of o-allenyl anilines using lead(IV) carboxylates, which results in a tandem C–N and C–O bond formation to yield functionalized indole products. nsf.gov

Condensation reactions, particularly the acid-catalyzed reaction of indoles with carbonyl compounds, are widely used to synthesize bis(indolyl)methanes and related structures. researchgate.netumn.edu The reaction of indole with various aldehydes and ketones can be catalyzed by a range of reagents, including antimony trichloride or succinic acid, to afford biologically important bis(indolyl)methanes in good yields. researchgate.net The condensation of indole with acetophenones in ethanolic HCl can lead to mixtures of 2:1 and 2:2 condensation products, with the product ratio influenced by the electronic nature of substituents on the acetophenone and the reaction temperature. tandfonline.com

Directed C-H Functionalization Strategies in Indole Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the indole scaffold without the need for pre-functionalized starting materials. rsc.org While the C2 and C3 positions of the pyrrole ring are inherently reactive, functionalization of the benzenoid ring (C4-C7) is more challenging and often requires a directing group to achieve regioselectivity. nih.govnih.gov

For this compound, the C5 and C7 positions are blocked by methyl groups. Therefore, directed C-H functionalization would target the C2, C3, C4, and C6 positions. The introduction of a directing group at the N1 position is a common strategy to control regioselectivity. Bulky directing groups, such as pivaloyl or phosphinoyl groups, can sterically hinder reaction at the C2 position and facilitate functionalization at the C7 position. acs.orgresearchgate.net However, with C7 being methylated, these strategies could potentially be adapted to direct functionalization to the C6 or C4 positions.

Palladium catalysis is frequently employed for these transformations. For example, the C4-olefination of tryptophan derivatives has been achieved using a Pd catalyst with a TfNH- directing group. nih.gov Similarly, the C4-arylation of N-pivaloylindoles can be achieved with a palladium catalyst, where the pivaloyl group coordinates to the metal and directs C-H activation at the C4 position. nih.gov The choice of catalyst, ligand, and oxidant can precisely control the site of functionalization. For instance, in the C-H functionalization of N-acylindoles, different palladium catalysts can favor either C2 or C3 functionalization. acs.org These established principles could be applied to selectively functionalize the remaining C-H bonds of the this compound core, providing access to a wide array of novel derivatives.

Reactivity and Reaction Mechanisms of 5,7 Dimethyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution is the most characteristic reaction of the indole nucleus. The delocalization of the nitrogen atom's lone pair of electrons into the bicyclic system results in a high electron density, particularly at the C-3 position of the pyrrole (B145914) ring. researchgate.netbhu.ac.in This intrinsic reactivity is further amplified in 5,7-Dimethyl-1H-indole by the presence of the methyl groups.

The C-3 position of the indole ring is the principal site for electrophilic attack. quora.comstackexchange.com The mechanism for this substitution involves the attack of an electrophile by the nucleophilic C-3 carbon, forming a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. A key feature of this intermediate is that the aromaticity of the six-membered benzene (B151609) ring is preserved, which contributes significantly to its stability. bhu.ac.instackexchange.com The positive charge is delocalized over the C-2 position and the nitrogen atom. The subsequent loss of a proton from the C-3 position restores the aromaticity of the pyrrole ring, yielding the 3-substituted indole product. masterorganicchemistry.com

Several classic electrophilic substitution reactions exemplify this reactivity at the C-3 position:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C-3 position. quimicaorganica.org The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The indole nucleus attacks this electrophile, and the resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding 3-formylindole. organic-chemistry.org For this compound, this reaction would produce this compound-3-carbaldehyde.

Mannich Reaction: The Mannich reaction is a powerful method for the aminomethylation of acidic protons, and in the case of indoles, it occurs at the electron-rich C-3 position. clockss.org The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole substrate. youtube.com These components combine to form an electrophilic Eschenmoser salt or a related iminium ion, which is then attacked by the C-3 position of the indole ring to furnish a "Mannich base." clockss.orgyoutube.com

| Reaction | Reagents | Electrophile | Expected Product for this compound |

| Vilsmeier-Haack | 1. POCl₃, DMF2. H₂O | Dichloroiminium ion | This compound-3-carbaldehyde |

| Mannich | CH₂O, (CH₃)₂NH, CH₃COOH | Dimethylaminomethyl cation [(CH₃)₂N=CH₂]⁺ | 3-((Dimethylamino)methyl)-5,7-dimethyl-1H-indole |

| Friedel-Crafts Acylation | (CH₃CO)₂O, SnCl₄ | Acylium ion [CH₃CO]⁺ | 3-Acetyl-5,7-dimethyl-1H-indole |

While the C-3 position is electronically favored for electrophilic attack, the nitrogen atom at the N-1 position also plays a crucial role in the reactivity of this compound. The N-H proton is weakly acidic and can be removed by a sufficiently strong base (e.g., sodium hydride, NaH) to generate an indolyl anion. researchgate.net This anion is a potent nucleophile, with reactive sites at both the N-1 and C-3 positions.

Alkylation reactions can therefore occur at the nitrogen atom, a process known as N-alkylation. mdpi.com The regioselectivity of alkylation (N-1 vs. C-3) is highly dependent on the reaction conditions. d-nb.info

Factors Influencing N-Alkylation:

Base and Solvent: The use of strong bases like NaH in polar aprotic solvents such as DMF or tetrahydrofuran (B95107) (THF) typically favors the formation of the indolyl anion. researchgate.netnih.gov In these systems, reaction with an alkyl halide often leads predominantly to the N-alkylated product. d-nb.info The choice of solvent can influence the nature of the ion pair (indolyl anion and counter-ion), which in turn affects the N/C alkylation ratio. d-nb.info

Electrophile: The nature of the alkylating agent also impacts the outcome. Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles might show increased reactivity at the softer C-3 carbon.

| Alkylating Agent | Base | Solvent | Primary Product Type |

| Methyl Iodide | NaH | THF / DMF | N-Alkylation |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | N-Alkylation |

| Allyl Acetate | Pd Catalyst | Dichloroethane | N-Alkylation |

The primary influence of these activating groups is to further enhance the intrinsic reactivity of the C-3 position. beilstein-journals.org While EDGs on a benzene ring typically direct incoming electrophiles to the ortho and para positions, the inherent electronic properties of the indole nucleus overwhelmingly favor substitution on the pyrrole ring. bhu.ac.in Therefore, for reactions like formylation, acylation, and aminomethylation, substitution will still occur almost exclusively at C-3. The increased electron density simply accelerates the rate of this reaction. In cases where the C-3 position is blocked, electrophilic substitution can be directed to the C-2 position, but this is less favorable as it requires disruption of the benzene ring's aromaticity in the reaction intermediate. bhu.ac.in

Nucleophilic Addition Reactions

While the indole ring is inherently nucleophilic, it can be rendered susceptible to nucleophilic attack through the formation of highly reactive intermediates such as indolynes. nih.gov An indolyne is an aryne derivative of indole, containing a formal triple bond within the benzene portion of the molecule.

The generation of a 5,7-dimethyl-4,5-indolyne or a 5,7-dimethyl-6,7-indolyne intermediate would create a powerful electrophile. This intermediate could then be trapped by a variety of nucleophiles. The nucleophilic addition would proceed with varying degrees of regioselectivity, which can be influenced by the electronic and steric effects of the substituents and the nature of the indolyne itself. nih.gov This umpolung (reversal of polarity) strategy allows for the synthesis of substituted indoles that are not accessible through traditional electrophilic substitution pathways. nih.gov

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes acid-catalyzed condensation reactions with aldehydes and ketones. researchgate.net This reaction is mechanistically an electrophilic substitution where the indole serves as the nucleophile.

The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. The electron-rich C-3 position of this compound then attacks this activated electrophile, forming an indolylcarbinol intermediate. Under acidic conditions, this carbinol is unstable and readily loses water to form a resonance-stabilized cation. This cation is highly electrophilic and is immediately attacked by a second molecule of this compound. A final deprotonation step yields the product, a bis(indolyl)methane. researchgate.net

The related compound, 5,7-dimethylisatin, is known to participate in Knoevenagel condensation with active methylene (B1212753) compounds like ethyl cyanoacetate, demonstrating the reactivity of the C-3 carbonyl group in the oxidized indole core. chemicalbook.comlookchem.com

Oxidation Reactions of the Indole Core

The indole nucleus, particularly the electron-rich pyrrole ring, is susceptible to oxidation. The C-2 and C-3 positions are the most common sites of oxidative transformation. For this compound, oxidation can lead to several important products.

One of the primary oxidation products of an indole is an oxindole (B195798), where a carbonyl group is introduced at the C-2 position. Further oxidation can yield an isatin (B1672199), which is an indole-2,3-dione. nih.gov The synthesis of 5,7-Dimethylisatin (this compound-2,3-dione) is a documented transformation, confirming this oxidative pathway. chemicalbook.comchemicalbook.com The reaction can proceed through various oxidizing agents, and the mechanism often involves initial electrophilic attack on the C2-C3 double bond. nih.gov For example, electrophilic oxidation with reagents like dimethyldioxirane (B1199080) (DMDO) can lead to the formation of 3-hydroxyindolenines, which can then rearrange to other oxidized products. nih.gov

Reduction Reactions of Indole Derivatives

The reduction of the indole nucleus, particularly the pyrrole ring, is a fundamental transformation for producing indolines (2,3-dihydroindoles). The resonance-stabilized aromatic system of indole makes this reduction challenging compared to simple alkenes. nih.gov However, several methods have been developed for this purpose, primarily involving catalytic hydrogenation or chemical reduction under acidic conditions. These methods are broadly applicable to substituted indoles, including this compound.

The most common approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. nih.gov Platinum and palladium catalysts are frequently employed. For instance, an environmentally benign procedure utilizes Platinum on carbon (Pt/C) with p-toluenesulfonic acid (p-TSA) in water to effectively hydrogenate a variety of substituted indoles to their corresponding indolines in excellent yields. nih.gov The acid additive plays a crucial role by protonating the most nucleophilic C-3 position of the indole, which temporarily disrupts the aromaticity and forms an iminium ion. nih.gov This reactive intermediate is then readily hydrogenated. nih.gov For this compound, this process would yield 5,7-dimethylindoline. The presence of alkyl groups on the benzene ring, such as the methyl groups at the C-5 and C-7 positions, can influence the reaction rate. Specifically, substituents adjacent to the nitrogen atom may hinder the molecule's adsorption onto the catalyst surface, potentially requiring increased catalyst loading or higher hydrogen pressure for efficient conversion. nih.gov

Chemical reduction offers an alternative to catalytic hydrogenation. Nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing the indole nucleus on their own. bhu.ac.in However, reduction of the heterocyclic ring can be achieved using sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) in the presence of an acid, such as acetic acid. bhu.ac.in The acidic conditions again facilitate the formation of an intermediate iminium species, which is then reduced by the hydride reagent. This method is valued for its mild conditions and functional group tolerance.

| Reagent/Catalyst | Conditions | Expected Product | Reference |

|---|---|---|---|

| H₂, Pt/C | p-Toluenesulfonic acid (p-TSA), Water | 5,7-Dimethylindoline | nih.gov |

| NaCNBH₃ | Acetic Acid (CH₃COOH) | 5,7-Dimethylindoline | bhu.ac.in |

| Lithium / Liquid Ammonia | - | 4,7-Dihydro-5,7-dimethyl-1H-indole (Reduction of benzene ring) | bhu.ac.in |

Cycloaddition Reactions Involving Indole π-Bonds

The π-electron system of the indole ring allows it to participate in various cycloaddition reactions, leading to the formation of complex, fused heterocyclic structures. The C2-C3 double bond is electron-rich and typically acts as the reactive component, functioning as a dipolarophile in [3+2] cycloadditions or as a dienophile in [4+2] cycloadditions. The methyl groups at the C-5 and C-7 positions of this compound primarily exert an electronic effect, further increasing the electron-donating nature of the indole ring and potentially enhancing its reactivity in these transformations.

[4+2] Cycloaddition (Diels-Alder Type Reactions)

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org While the indole C2-C3 double bond can act as a dienophile, a more notable application within the indole family involves the generation of highly reactive "indolyne" intermediates (indole arynes). nih.gov These species can be generated from corresponding ortho-dihaloindoles and subsequently trapped with a diene. nih.govnih.gov For example, the generation of a 6,7-indolyne from a precursor like 6,7-dibromo-1H-indole displays remarkable regioselectivity in its Diels-Alder cycloadditions with 2-substituted furans. nih.govnih.gov This methodology allows for the construction of annulated indole cores. nih.gov Although this involves the benzenoid part of the indole, it represents a key [4+2] cycloaddition pathway for the core structure.

[3+2] Cycloaddition (1,3-Dipolar Cycloadditions)

This class of reaction is a highly effective method for constructing five-membered heterocyclic rings and is well-suited to the indole scaffold. wikipedia.orgnih.gov In this process, the C2-C3 π-bond of the indole acts as a "dipolarophile" and reacts with a "1,3-dipole" such as a nitrile oxide, an azide, or an azomethine ylide. nih.govyoutube.com

A notable example is the photocatalyzed dearomative [3+2] cycloaddition between N-H indoles and vinyldiazo species. nih.gov This reaction, enabled by a chromium photocatalyst, initiates via oxidation of the electron-rich indole, and proceeds with high regio- and diastereoselectivity to yield densely functionalized, fused indoline (B122111) structures. nih.gov The reaction necessitates an N-H indole, making this compound a suitable substrate. nih.gov Similarly, three-component 1,3-dipolar cycloadditions using in-situ generated azomethine ylides (from isatins and α-amino acids) react with various dipolarophiles to produce complex spirooxindole-pyrrolidine frameworks. nih.gov The electronic properties of substituents on the isatin have been shown to influence reactivity, suggesting that the electron-donating methyl groups of a 5,7-dimethyl-substituted indole would similarly modulate its reactivity as a dipolarophile. nih.gov

| Reaction Type | Reactant(s) with Indole Core | General Product Structure | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Indolyne intermediate + Diene (e.g., 2-substituted furan) | Annulated Indole (e.g., tetracyclic adduct) | nih.govnih.gov |

| [3+2] 1,3-Dipolar Cycloaddition | Indole + 1,3-Dipole (e.g., vinyldiazo species) | Fused Indoline (e.g., cyclopenta[b]indoline) | nih.gov |

| [3+2] 1,3-Dipolar Cycloaddition | Indole + Azomethine Ylide | Pyrrolidinyl-Indole derivatives | nih.gov |

| [4+3] Cycloaddition | 3-Alkenylindole + Oxyallyl Cation | Cyclohepta[b]indole core | acs.org |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dimethylindoline |

| 4,7-Dihydro-5,7-dimethyl-1H-indole |

| Platinum on carbon (Pt/C) |

| p-toluenesulfonic acid (p-TSA) |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaCNBH₃) |

| Acetic acid |

| 6,7-dibromo-1H-indole |

| Isatin |

Derivatization and Advanced Chemical Modifications of 5,7 Dimethyl 1h Indole

Synthesis of Carboxylic Acid Derivatives (e.g., 5,7-Dimethyl-1H-indole-2-carboxylic acid)

The introduction of a carboxylic acid moiety, particularly at the C2 position of the indole (B1671886) ring, is a common strategy to create intermediates for further functionalization, such as amide coupling reactions. The synthesis of this compound-2-carboxylic acid can be achieved through a multi-step process, typically starting with a Fischer indole synthesis, followed by hydrolysis of the resulting ester.

The Fischer indole synthesis is a classic and widely used method for the formation of the indole ring. smolecule.com In the context of this compound-2-carboxylic acid, the synthesis would commence with the reaction of 3,5-dimethylphenylhydrazine with pyruvic acid or an alkyl pyruvate (e.g., ethyl pyruvate) under acidic conditions. nih.gov This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to yield the corresponding indole-2-carboxylate ester.

The subsequent step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent or a mixture of water and a miscible organic solvent. google.comorgsyn.org Acidification of the reaction mixture after the hydrolysis is complete precipitates the desired this compound-2-carboxylic acid.

Table 1: Key Steps in the Synthesis of this compound-2-carboxylic acid

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Fischer Indole Synthesis | 3,5-Dimethylphenylhydrazine, Pyruvic acid or alkyl pyruvate, Acid catalyst (e.g., H₂SO₄, PPA) | Alkyl this compound-2-carboxylate |

| 2 | Ester Hydrolysis | Base (e.g., NaOH, KOH), Alcohol/Water, Heat, followed by acidification | This compound-2-carboxylic acid |

Formation of 5,7-Dimethylisatin and Related Isatin (B1672199) Derivatives

5,7-Dimethylisatin (this compound-2,3-dione) is a valuable derivative of this compound, serving as a precursor for the synthesis of a variety of heterocyclic compounds. The synthesis of isatins can be accomplished through several methods, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a common approach. This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.

For the synthesis of 5,7-Dimethylisatin, the starting material would be 3,5-dimethylaniline. The general procedure involves the reaction of 3,5-dimethylaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide. This intermediate is then treated with concentrated sulfuric acid to induce cyclization and form 5,7-Dimethylisatin. calstate.edu

Once formed, 5,7-Dimethylisatin can undergo a variety of reactions to produce related isatin derivatives. The presence of the reactive ketone group at the C3 position and the lactam functionality allows for diverse chemical transformations. For example, the nitrogen atom of the isatin ring can be alkylated or arylated to produce N-substituted derivatives. researchgate.netdergipark.org.trresearchgate.net Furthermore, the C3-carbonyl group can participate in condensation reactions with various active methylene (B1212753) compounds. For instance, the Knoevenagel condensation of 5,7-Dimethylisatin with ethyl cyanoacetate yields cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester. lookchem.com Isatin and its derivatives are known to exhibit a wide range of biological activities, making these synthetic routes valuable for drug discovery. nih.gov

Table 2: Reactions of 5,7-Dimethylisatin

| Reaction Type | Reagents | Product Type |

| N-Alkylation/Arylation | Alkyl/aryl halide, Base | N-substituted 5,7-dimethylisatins |

| Knoevenagel Condensation | Active methylene compound (e.g., ethyl cyanoacetate), Base | 3-ylidene substituted 5,7-dimethylisatins |

| Schiff Base Formation | Primary amine | N-substituted imino-5,7-dimethylisatins |

Introduction of Aldehyde Functionalities (e.g., this compound-3-carbaldehyde)

The introduction of an aldehyde group, particularly at the C3 position of the indole ring, provides a versatile handle for further synthetic transformations, such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The most common method for the formylation of indoles is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). youtube.com This reagent, a chloroiminium ion, acts as an electrophile and attacks the electron-rich C3 position of the indole ring. The reaction of this compound with the Vilsmeier reagent leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate, usually during aqueous workup, yields the desired this compound-3-carbaldehyde. semanticscholar.orgrsc.orgresearchgate.net

The reaction is generally high-yielding and regioselective for the C3 position due to the electronic properties of the indole ring. The resulting this compound-3-carbaldehyde is a key intermediate for the synthesis of a wide array of more complex molecules. derpharmachemica.com

Development of Piperidinyl-indole Derivatives

Piperidinyl-indole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. The synthesis of such derivatives from this compound can be achieved by utilizing the reactivity of the previously synthesized this compound-3-carbaldehyde.

A common and efficient method for coupling a piperidine ring to the indole core is through reductive amination. researchgate.net This reaction involves the initial condensation of this compound-3-carbaldehyde with piperidine to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for their mildness and selectivity. sjtu.edu.cn

This synthetic route allows for the direct formation of a C-N bond between the C3-methylene of the indole and the nitrogen of the piperidine ring, yielding 3-(piperidin-1-ylmethyl)-5,7-dimethyl-1H-indole. The versatility of this method allows for the use of various substituted piperidines to generate a library of piperidinyl-indole derivatives for structure-activity relationship studies.

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of indoles are another important class of compounds with diverse biological activities. The synthesis of these derivatives can be approached in several ways, primarily involving the formation of a sulfonamide linkage with either the indole nitrogen or a carbon atom of the indole ring, often through an amino group.

One common strategy involves the direct N-sulfonylation of the indole ring. In this approach, this compound can be deprotonated with a strong base, such as sodium hydride, to form the corresponding indolide anion. This anion is then reacted with a sulfonyl chloride (R-SO₂Cl) to yield the N-sulfonylated indole derivative. mdpi.com

Alternatively, if a sulfonamide group is to be introduced at a carbon position, a functional group handle is typically required. For instance, an amino-substituted this compound could be reacted with a sulfonyl chloride in the presence of a base like pyridine. A more direct approach for C-H sulfonylation has also been explored using sulfonyl azides catalyzed by transition metals. ijarsct.co.in Another route involves the synthesis of an indole-2-carboxylic acid, which can then be converted to an amide with an aminosulfonamide. nih.gov The synthesis of indolylarylsulfones has also been reported, which involves the reaction of an indole derivative with a sulfonyl chloride. nih.gov

Table 3: General Approaches for the Synthesis of this compound Sulfonamide Derivatives

| Position of Sulfonamide | General Method | Key Reagents |

| N1 | N-Sulfonylation | This compound, Strong base (e.g., NaH), Sulfonyl chloride |

| C2 or C3 (via amino group) | Sulfonamide formation | Amino-5,7-dimethyl-1H-indole, Sulfonyl chloride, Base (e.g., pyridine) |

| C-H Sulfonylation | Direct C-H activation | This compound, Sulfonyl azide, Transition metal catalyst |

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The development of stereoselective and enantioselective methods for the synthesis of chiral indole derivatives is of great importance, as the biological activity of many compounds is dependent on their stereochemistry. While specific examples for this compound are not extensively detailed in the provided context, general strategies for the asymmetric synthesis of indole derivatives can be applied.

One approach involves the use of chiral catalysts in reactions that create a stereocenter. For example, in the synthesis of piperidinyl-indole derivatives, a chiral reducing agent or a chiral catalyst in a transfer hydrogenation reaction could potentially be used to achieve enantioselectivity if a prochiral iminium ion intermediate is formed.

Another strategy is the catalytic asymmetric dearomatization of the indole ring. This can be achieved using chiral phosphoric acids or other organocatalysts to react with electrophiles, leading to the formation of chiral indolenines or fused indolines with high enantioselectivity. rsc.org These dearomatized products can then be further transformed into a variety of chiral indole derivatives.

Furthermore, the introduction of a chiral auxiliary to the this compound scaffold can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the chiral auxiliary can be removed. Cobalt-hydride catalyzed asymmetric hydroalkylation of alkenes has also been shown to be an effective method for the enantioselective synthesis of α,α-dialkyl indoles. nih.gov These general principles of asymmetric synthesis can be adapted to the this compound system to access a range of chiral derivatives. mit.edunih.gov

Spectroscopic Characterization Methodologies for 5,7 Dimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 5,7-Dimethyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of an indole (B1671886) derivative, distinct signals appear for the N-H proton, aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and any substituent protons.

For this compound, the spectrum would exhibit several key features:

N-H Proton: A broad singlet is typically observed for the N-H proton, with a chemical shift that can be highly variable depending on the solvent and concentration.

Aromatic Protons: The protons on the indole core (H2, H3, H4, H6) will appear in the aromatic region (typically δ 6.0-8.0 ppm). The H3 proton usually appears as a triplet (or more complex multiplet due to coupling with H2 and N-H), while the H2 proton is often a multiplet as well. The protons on the benzene ring, H4 and H6, would likely appear as singlets or narrow doublets due to the substitution pattern.

Methyl Protons: Two sharp singlets are expected for the methyl groups at the C5 and C7 positions. These signals would appear in the upfield region of the spectrum (typically δ 2.0-2.5 ppm), as they are attached to the aromatic ring.

The precise chemical shifts and coupling constants are diagnostic of the substitution pattern. For example, analysis of related dimethylindoles provides a basis for predicting the spectral data for this compound.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | ~7.8-8.1 | br s (broad singlet) | N/A |

| H2 | ~7.1-7.3 | t (triplet) | J ≈ 2.5-3.0 |

| H3 | ~6.4-6.6 | t (triplet) | J ≈ 2.5-3.0 |

| H4 | ~7.0-7.2 | s (singlet) | N/A |

| H6 | ~6.8-7.0 | s (singlet) | N/A |

| 5-CH₃ | ~2.4 | s (singlet) | N/A |

| 7-CH₃ | ~2.4 | s (singlet) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., whether it is aromatic, part of a double bond, or attached to an electronegative atom).

For this compound, the ¹³C NMR spectrum would show ten distinct signals:

Aromatic Carbons: Eight signals corresponding to the carbons of the indole ring system (C2, C3, C3a, C4, C5, C6, C7, C7a). The positions of the methyl substituents significantly influence the chemical shifts of the attached carbons (C5 and C7) and their neighbors.

Methyl Carbons: Two signals in the upfield region (typically δ 15-25 ppm) corresponding to the two methyl group carbons.

Assignments are often confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between CH, CH₂, and CH₃ groups.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~123 |

| C3 | ~101 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~130 |

| C6 | ~120 |

| C7 | ~118 |

| C7a | ~135 |

| 5-CH₃ | ~21 |

| 7-CH₃ | ~16 |

Solid-State NMR (e.g., ¹³C CP/MAS NMR) for Structural Elucidation

While solution-state NMR is common, solid-state NMR (ssNMR) provides critical information for materials in the solid phase, such as crystalline powders or polymers. In solids, the random tumbling of molecules that averages out anisotropic interactions in solution does not occur, leading to very broad spectral lines. emory.edu

Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. emory.edu For indole derivatives, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly useful. This technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei.

Solid-state NMR can reveal information about:

Polymorphism: Different crystalline forms of the same compound will give distinct ssNMR spectra.

Molecular Packing: Intermolecular interactions in the crystal lattice can influence chemical shifts.

Conformation: The conformation of the molecule in the solid state can be determined.

Though less common for routine characterization, ssNMR is a powerful tool for studying the solid-state properties of this compound and its derivatives.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D ¹H and ¹³C spectra, especially for complex molecules. These experiments correlate signals based on their through-bond or through-space interactions.

HETCOR (Heteronuclear Correlation), such as HSQC and HMBC: These experiments establish correlations between protons and the carbons they are attached to.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly bonded (one-bond ¹H-¹³C correlation). This is invaluable for assigning the carbons in the indole ring that have attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds (long-range ¹H-¹³C correlations). This technique is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular structure by connecting different fragments. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds), helping to identify adjacent protons in the ring system.

For this compound, an HMBC spectrum would show correlations from the methyl protons to the aromatic carbons C5 and C7, respectively, confirming their positions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. FTIR spectroscopy is a modern implementation of this technique that offers higher speed and sensitivity.

The FTIR spectrum of an indole provides a "fingerprint" that is unique to the molecule. For indole itself, characteristic absorption bands include a prominent N-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations from the aromatic rings just above 3000 cm⁻¹, and strong aromatic C=C stretching absorptions in the 1450-1620 cm⁻¹ region. researchgate.net

Analysis of Characteristic Functional Group Vibrations (e.g., N-H, C=O)

The analysis of an IR spectrum focuses on identifying absorption bands corresponding to specific functional groups.

N-H Stretch: For this compound, a sharp to moderately broad absorption band is expected in the region of 3400-3500 cm⁻¹. This band is characteristic of the N-H bond in the pyrrole ring of the indole. Its position and shape can be affected by hydrogen bonding. researchgate.net

C-H Stretch:

Aromatic: Absorptions for the aromatic C-H bonds are expected in the 3000-3100 cm⁻¹ region.

Aliphatic: Absorptions for the C-H bonds of the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C Stretch: Strong absorptions from the carbon-carbon double bond stretching within the aromatic and pyrrole rings are typically observed between 1450 cm⁻¹ and 1620 cm⁻¹.

C=O Stretch (for derivatives): If this compound is functionalized to include a carbonyl group (e.g., an amide or ketone), a very strong and sharp absorption band would appear in the region of 1650-1800 cm⁻¹. The exact frequency would provide clues about the type of carbonyl group present (e.g., ketone, ester, carboxylic acid).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretch | 3400 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1620 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of this compound. Both hard and soft ionization techniques are employed to generate ions, which are then analyzed based on their mass-to-charge ratio (m/z).

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. scirp.org The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₁₀H₁₁N), the molecular ion peak is expected at an m/z of 145. The fragmentation of the indole core and its substituents provides valuable structural information. A common fragmentation pathway for methylated indoles involves the loss of a methyl radical (•CH₃), leading to a stable ion. scirp.org Another characteristic fragmentation of the indole ring is the expulsion of hydrogen cyanide (HCN). scirp.org

The expected fragmentation pattern for this compound would likely include:

[M]⁺•: The molecular ion at m/z 145.

[M-15]⁺: A significant fragment at m/z 130, resulting from the loss of a methyl group (CH₃).

[M-15-27]⁺: A subsequent fragment at m/z 103, arising from the loss of HCN from the [M-15]⁺ ion, which is a characteristic fragmentation of the indole nucleus. scirp.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₁N]⁺• | 145 | Molecular Ion |

| [C₉H₈N]⁺ | 130 | Loss of a methyl radical (•CH₃) |

This interactive table summarizes the primary ions anticipated in the EI mass spectrum of this compound based on established fragmentation patterns of related indole derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.org In positive ion mode, ESI typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation. wikipedia.org This is advantageous for unequivocally determining the molecular weight of the analyte.

For this compound, ESI-MS in positive mode would be expected to produce a prominent ion at m/z 146, corresponding to the protonated molecule [C₁₀H₁₁N+H]⁺. The low degree of in-source fragmentation in ESI ensures that the base peak is often the pseudomolecular ion, simplifying spectral interpretation. wikipedia.org In some cases, particularly at higher concentrations or specific source conditions, indole derivatives can form dimeric species, such as [2M+H]⁺ or [2M-H]⁺ ions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the selected [M+H]⁺ precursor ion, providing further structural details. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. scielo.br This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula of this compound can be confirmed. This technique is pivotal for verifying the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. scielo.br

Table 2: Theoretical Accurate Mass Data for this compound

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺• | [C₁₀H₁₁N]⁺• | 145.08915 |

This interactive table presents the calculated high-resolution masses for the primary ions of this compound, essential for confirming its elemental composition via HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugated systems. The indole ring system is an excellent chromophore with characteristic absorption bands.

The UV spectrum of indole and its derivatives is characterized by two main absorption bands originating from π → π* electronic transitions within the aromatic system. nih.govchemrxiv.org These are designated as the ¹Lₐ and ¹Lₑ states, using Platt's notation. ru.nl

The ¹Lₑ band is typically found at shorter wavelengths (around 260-290 nm) and often exhibits fine vibrational structure in non-polar solvents. nih.gov

The ¹Lₐ band appears at a slightly shorter wavelength and is generally broader and more intense. nih.gov

The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk Methyl groups, acting as weak electron-donating groups (auxochromes), typically induce a small bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. core.ac.uk For this compound, the presence of two methyl groups on the benzene portion of the ring is expected to shift the absorption maxima to slightly longer wavelengths. The polarity of the solvent also influences the spectrum; polar solvents tend to cause a red shift and a loss of the fine vibrational structure observed in non-polar solvents like cyclohexane. nih.govcore.ac.uk

Table 3: Comparison of UV Absorption Maxima (λₘₐₓ) for Indole and Methyl-Substituted Indoles in Cyclohexane

| Compound | ¹Lₑ Band (nm) | ¹Lₐ Band (nm) | Reference |

|---|---|---|---|

| Indole | ~287 | ~270 | nih.gov |

| 5-Methylindole | ~290 | ~272 | nih.gov |

| 7-Methylindole | ~288 | ~270 | nih.gov |

This interactive table compares the experimental UV absorption maxima for indole and related monomethyl indoles, providing a basis for predicting the spectrum of this compound.

Advanced Chromatographic-Mass Spectrometry Techniques

To analyze this compound, particularly within complex mixtures, chromatographic techniques are coupled with mass spectrometry. These hyphenated methods provide powerful separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. rjptonline.org The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which is typically operated in EI mode, providing fragmentation patterns for identification by matching against spectral libraries like the National Institute of Standards and Technology (NIST) database. scielo.brpharmacyjournal.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for analyzing a wide range of compounds, including those that are not amenable to GC. nih.govnih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then ionized, typically using ESI. researchgate.net In tandem MS, the protonated molecule ([M+H]⁺, m/z 146) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are analyzed in a second mass analyzer. This process, particularly in Multiple Reaction Monitoring (MRM) mode, allows for highly selective detection and accurate quantification of the target compound even at very low concentrations in complex biological or environmental matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of indole derivatives, GC-MS provides high-resolution separation and detailed mass spectral data, which aids in structural confirmation.

The methodology for GC-MS analysis of indole compounds typically involves the following steps. Initially, the sample containing the indole derivative is vaporized in the heated injector of the gas chromatograph. The vaporized sample is then carried by an inert gas, such as helium, through a capillary column. The separation of compounds is achieved based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of each fragment.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| Indole-3-acetic acid | Not Specified | Molecular Ion and characteristic fragments | researchgate.net |

| Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles | Not Specified | (M-17)+, 314, 300, 244, 216 | researchgate.net |

| Indole/indazole carboxamide synthetic cannabinoids | Not Specified | Discussed fragmentation routes for identification | nih.gov |

Supercritical Fluid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (SFC-QTOF-MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC. When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), it becomes a highly versatile tool for the analysis of complex mixtures, offering high resolution and accurate mass measurements.

The principle of SFC involves pumping a supercritical fluid through a column to separate the components of a mixture. Modifiers, such as methanol (B129727), are often added to the mobile phase to alter its solvating power and improve the separation of polar compounds. The separation mechanism in SFC can be similar to normal-phase chromatography, making it a good alternative to liquid chromatography for the analysis of polar compounds like nitrogen-containing heterocyclic compounds (NHCs). mdpi.comresearchgate.net

Following separation by SFC, the eluent is introduced into the QTOF-MS. The QTOF mass analyzer combines a quadrupole, which can be used to select a specific ion, and a time-of-flight analyzer, which separates ions based on their velocity after acceleration in an electric field. This hybrid design allows for both high-resolution full-scan mass spectra and tandem mass spectrometry (MS/MS) experiments, providing accurate mass measurements for both precursor and product ions. This capability is crucial for determining the elemental composition of unknown compounds and for structural elucidation. nih.govresearchgate.net

The application of SFC-QTOF-MS for the analysis of a diverse set of natural compounds has demonstrated its versatility. nih.gov For indole derivatives, this technique would offer efficient separation and the ability to obtain high-resolution mass data, facilitating their identification in complex matrices. The accurate mass measurement provided by QTOF-MS would be particularly valuable in confirming the elemental composition of this compound and its derivatives.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Cyanopropyl | mdpi.comresearchgate.net |

| Mobile Phase | Supercritical CO2 with methanol modifier | mdpi.comresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally unstable. It is extensively used for the characterization and quantification of indole derivatives in various biological and environmental samples.

In LC-MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column where a nonpolar stationary phase is used with a polar mobile phase. The composition of the mobile phase is often varied during the analysis (gradient elution) to achieve optimal separation of compounds with different polarities. For indole and its derivatives, C18 columns are commonly employed. nih.govmdpi.com

The eluent from the LC system is then introduced into the mass spectrometer. Common ionization techniques for indole compounds include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). nih.govmdpi.com APCI is often favored for less polar compounds like indole itself, while ESI is suitable for a broader range of polarities. The choice of ionization technique is critical for achieving good sensitivity.

Tandem mass spectrometry (MS/MS) is frequently used in LC-MS analysis to enhance selectivity and provide structural information. In a typical MS/MS experiment, a precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and is often used for quantitative analysis. nih.govmdpi.com

For example, in the LC-MS/MS analysis of indole, the precursor ion [M+H]+ at m/z 118.1 is selected and fragmented to produce a prominent product ion at m/z 91.1. nih.gov While specific LC-MS data for this compound is not detailed in the provided search results, a similar approach would be applicable. The precursor ion for this compound would be expected at an m/z corresponding to its protonated molecule, and its fragmentation would likely involve the loss of methyl groups.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Indole | APCI (+) | 118.1 | 91.1 | nih.gov |

| N,N-dimethyltryptamine (DMT) | ESI (+) | Not Specified | Not Specified | nih.gov |

| Indole-3-acetic acid (IAA) | ESI (+) | Not Specified | Not Specified | nih.gov |

| Skatole (3-methylindole) | Not Specified | Not Specified | Not Specified | researchgate.net |

Crystallographic Studies of 5,7 Dimethyl 1h Indole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A key example is the crystallographic analysis of 5,7-Dimethyl-1H-indole-2,3-dione, a derivative of the parent compound. The study revealed that this compound crystallizes in the triclinic space group P-1 researchgate.net. A notable feature of its crystal structure is the presence of four independent molecules in the asymmetric unit, which is the smallest repeating unit within the crystal lattice iucr.org. The crystallographic data, collected at a temperature of 200 K, provides a detailed picture of the solid-state arrangement researchgate.net. The crystal data and structure refinement details are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₉NO₂ researchgate.net |

| Formula weight (Mr) | 175.18 researchgate.net |

| Crystal system | Triclinic researchgate.net |

| Space group | P-1 researchgate.net |

| a (Å) | 8.7148 (9) researchgate.net |

| b (Å) | 13.5652 (17) researchgate.net |

| c (Å) | 14.7832 (19) researchgate.net |

| α (°) | 91.562 (5) researchgate.net |

| β (°) | 96.341 (4) researchgate.net |

| γ (°) | 103.776 (4) researchgate.net |

| Volume (V) (ų) | 1684.4 (4) researchgate.net |

| Z | 8 researchgate.net |

| Temperature (K) | 200 researchgate.net |

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1···O3 | 0.86 (1) | 2.07 (1) | 2.903 (3) | 164 (3) |

| N2—H2···O1 | 0.86 (1) | 2.04 (1) | 2.890 (3) | 169 (3) |

| N3—H3···O7 | 0.86 (1) | 2.09 (1) | 2.922 (3) | 163 (3) |

| N4—H4A···O5 | 0.86 (1) | 2.02 (1) | 2.867 (3) | 168 (3) |

Polymorphism Studies of this compound Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of high importance in fields such as pharmaceuticals and materials science. Despite the known occurrence of polymorphism in other classes of indole (B1671886) derivatives, a review of the available scientific literature did not yield specific studies focused on the polymorphism of this compound or its direct derivatives. Therefore, at present, there is no published research detailing the existence or characterization of different polymorphic forms for this specific family of compounds.

Theoretical and Computational Studies of 5,7 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying indole (B1671886) derivatives.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of 5,7-Dimethyl-1H-indole is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. For this purpose, DFT methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed. nih.gov The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The indole ring itself is largely planar, and calculations would confirm the degree of planarity in the 5,7-dimethyl substituted variant.

Following optimization, an analysis of the electronic structure provides critical information about the molecule's properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited. For indole derivatives, this gap influences their charge transfer characteristics.

Table 1: Representative Optimized Geometrical Parameters for an Indole-like Core Structure This table presents typical bond lengths and angles for the indole core, derived from computational studies on related molecules. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-C3 | ~ 1.38 Å |

| N1-C2 | ~ 1.37 Å | |

| C8-N1 | ~ 1.39 Å | |

| C4-C5 | ~ 1.39 Å | |

| C6-C7 | ~ 1.40 Å | |

| Bond Angle | C2-N1-C8 | ~ 109° |

| N1-C2-C3 | ~ 111° | |

| C4-C9-C8 | ~ 120° |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning peaks in experimental spectra and understanding how the electronic environment of each nucleus is affected by the methyl substituents at the C5 and C7 positions.

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes, such as the N-H stretch, C-H stretches of the aromatic ring and methyl groups, and various ring stretching and bending modes. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com This analysis can predict the maximum absorption wavelengths (λmax) and helps to characterize the electronic transitions, such as π → π* transitions, that are typical for aromatic systems like indoles. mdpi.com